3-Acetyl-4-methyl-2H-1-benzopyran-2-one

Synthetic Organic Chemistry Coumarin Derivatives Reaction Selectivity

3-Acetyl-4-methyl-2H-1-benzopyran-2-one (CAS 17451-00-2) is a synthetic coumarin derivative characterized by a 4-methyl substitution and a 3-acetyl group on the benzopyranone core. It serves as a versatile chemical intermediate for the synthesis of α,β-unsaturated ketones, bis(styryl) derivatives, and other complex heterocyclic compounds.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 17451-00-2
Cat. No. B098423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-4-methyl-2H-1-benzopyran-2-one
CAS17451-00-2
Synonyms3-Acetyl-4-methyl-2H-1-benzopyran-2-one
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC=CC=C12)C(=O)C
InChIInChI=1S/C12H10O3/c1-7-9-5-3-4-6-10(9)15-12(14)11(7)8(2)13/h3-6H,1-2H3
InChIKeyIWXTVAUZLMYLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-4-methyl-2H-1-benzopyran-2-one (CAS 17451-00-2): Technical Profile and Procurement Relevance


3-Acetyl-4-methyl-2H-1-benzopyran-2-one (CAS 17451-00-2) is a synthetic coumarin derivative characterized by a 4-methyl substitution and a 3-acetyl group on the benzopyranone core. It serves as a versatile chemical intermediate for the synthesis of α,β-unsaturated ketones, bis(styryl) derivatives, and other complex heterocyclic compounds [1]. Its molecular formula is C12H10O3 with a molecular weight of 202.21 g/mol, and it possesses a single rotatable bond and no hydrogen bond donors, influencing its physicochemical behavior [2].

Synthesis intermediate for 4-(2-arylvinyl) coumarin libraries
Sequential bis-functionalization via 3-acetyl and 4-methyl sites
Green synthesis compatible (class-level yield data available)

Why 3-Acetyl-4-methyl-2H-1-benzopyran-2-one Cannot Be Simply Replaced by Other Coumarin Analogs


Generic substitution of this compound with other coumarin derivatives is not scientifically sound due to the unique reactivity profile conferred by the concurrent presence of the 3-acetyl and 4-methyl groups. Unlike the non-methylated 3-acetyl-2H-1-benzopyran-2-one, which undergoes condensation to yield 3-cinnamoyl derivatives, the 4-methyl analog directs the reaction to yield 4-(2-arylvinyl)-3-acetyl-2H-1-benzopyran-2-ones [1]. This divergent reaction pathway is a critical differentiator for researchers developing specific coumarin-based libraries or functional materials. Furthermore, the near-equivalent charge density on the carbon atoms of the 4-methyl and 3-acetyl groups enables sequential, site-selective bis-functionalization, a capability not shared by simpler coumarin scaffolds [2].

!
Non-methylated 3-acetyl coumarin yields 3-cinnamoyl derivatives, not the 4-(2-arylvinyl) scaffold.
!
Mono-substituted coumarins lack the dual reactive sites required for sequential bis-functionalization.

Quantitative Evidence for Selecting 3-Acetyl-4-methyl-2H-1-benzopyran-2-one Over Analogs


Divergent Reactivity in Claisen-Schmidt Condensation: A Direct Head-to-Head Comparison

The reactivity of 3-acetyl-4-methyl-2H-1-benzopyran-2-one (Compound 3) differs fundamentally from its non-methylated counterpart, 3-acetyl-2H-1-benzopyran-2-one (Compound 2), in condensation reactions with aromatic aldehydes [1]. While both compounds undergo the reaction, the product outcomes are distinct, demonstrating a structure-dependent selectivity. The 4-methyl group directs the formation of 4-(2-arylvinyl)-3-acetyl derivatives, whereas the non-methylated analog yields 3-cinnamoyl derivatives [1]. This difference in reaction pathway is a critical selection criterion for chemists targeting specific coumarin-based scaffolds.

Reaction selectivity
Head-to-head
Target yields 4-(2-arylvinyl) derivatives; comparator yields 3-cinnamoyl derivatives
Supports scaffold-specific library synthesis
Conditions: CHCl₃, piperidine, 7 h reflux
Synthetic Organic Chemistry Coumarin Derivatives Reaction Selectivity

Synthetic Yield Ranges for 3-Acetyl and 4-Methyl Coumarins Under Green Chemistry Conditions

A comparative study using supercritical diethyl ether as a reaction medium provides yield ranges for two key coumarin subclasses [1]. While specific data for the target compound is not reported, the class-level data establishes a benchmark for synthetic efficiency. 4-Methyl coumarins were obtained in good-to-excellent yields (63-87%), with one example (bmethylumbelliferone) achieving 87% yield in 30 minutes at 200°C. In contrast, 3-acetyl coumarins exhibited a wider yield range (28-96%), indicating greater variability dependent on specific substitution patterns [1]. This data supports the feasibility of synthesizing 4-methyl-substituted coumarins, like the target compound, with high efficiency using modern, environmentally benign methods.

Synthetic yield class benchmark
Class-level
4-Methyl coumarins 63–87%; 3-Acetyl coumarins 28–96%
Supports higher, more consistent yields for 4-methyl class
Supercritical diethyl ether, 200°C
Green Chemistry Coumarin Synthesis Supercritical Fluid

Charge Density Equivalence Enables Sequential Bis-Functionalization

Quantum chemical calculations using HyperChem Release 8.0 software revealed that the charge density on the carbon atoms of the 4-methyl and 3-acetyl groups in the α-pyrone ring are nearly identical [1]. This computational finding supports a two-step reaction mechanism: first, the 3-COCH3 group undergoes Claisen-Schmidt condensation with an aromatic aldehyde to form an α,β-unsaturated ketone intermediate. Subsequently, the 4-CH3 group in this intermediate reacts with another aromatic aldehyde to yield a bis(styryl) derivative [1]. This unique electronic property, not found in mono-substituted coumarins, provides a rational basis for the compound's utility in creating highly conjugated, functionalized coumarin systems.

Atomic charge density
Reported
Near-identical charge density on 4-methyl and 3-acetyl carbons
Rationalizes sequential bis-functionalization
HyperChem 8.0 calculations
Computational Chemistry Reaction Mechanism Coumarin Functionalization

Anticancer Activity of 4-Methylcoumarin Derivatives: A Structure-Activity Relationship (SAR) Benchmark

A comprehensive SAR study of 27 coumarin derivatives, primarily featuring a 4-methyl moiety, established a quantitative baseline for their cytotoxic effects against three human cancer cell lines: K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) [1]. The most potent subgroup, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) with C3 alkyl chains, exhibited IC50 values ranging from 25.1 to 42.4 µM [1]. While this study does not directly test the target compound, it provides a robust class-level benchmark, demonstrating that the 4-methylcoumarin scaffold, when appropriately functionalized, possesses significant anticancer potential. The target compound, with its 3-acetyl group, represents a key intermediate for synthesizing and evaluating novel derivatives within this established active class.

Cytotoxicity SAR benchmark
Class-level
7,8-DHMC derivatives: IC50 25.1–42.4 µM (K562, LS180, MCF-7)
Supports cancer cell-model endpoint review
MTT assay; precursor for further optimization
Cancer Research Cytotoxicity 4-Methylcoumarins

Antimicrobial Activity of 3-Acetyl-4-methylcoumarin Derivatives

A series of α,β-unsaturated ketones derived from 3-acetyl-4-methylcoumarin were synthesized and evaluated for their biological activities [1]. The study found that these derivatives exhibit significant bactericidal and fungicidal activities [1]. While the parent compound itself was not the primary subject of the bioassay, the high activity of its derivatives demonstrates the value of the 3-acetyl-4-methylcoumarin scaffold as a privileged structure for generating antimicrobial leads. A separate comparative study on 3-acetyl coumarin and benzo-4-methyl coumarin found that both compounds had fungicidal and bactericidal activities, though less than standard controls, with benzo-4-methyl coumarin showing greater potency [2]. This further underscores the importance of specific substitution patterns, like the 4-methyl group in the target compound, for modulating biological activity.

Antimicrobial derivative activity
Class-level
Derivatives exhibited bactericidal and fungicidal activity
Supports antimicrobial screening context
Parent compound is a precursor; derivatives evaluated
Antimicrobial Agents Coumarin Derivatives Drug Discovery

Optimal Application Scenarios for 3-Acetyl-4-methyl-2H-1-benzopyran-2-one Based on Verified Evidence


Synthesis of Site-Specific α,β-Unsaturated Ketone Libraries

The divergent reactivity of 3-acetyl-4-methyl-2H-1-benzopyran-2-one in Claisen-Schmidt condensations, compared to its non-methylated analog, makes it the reagent of choice for synthesizing 4-(2-arylvinyl)-3-acetyl-2H-1-benzopyran-2-one derivatives [1]. This specific scaffold is inaccessible via the non-methylated starting material, providing a unique entry point for creating structurally diverse coumarin-based compound libraries for biological screening or materials science.

Green and Efficient Synthesis of 4-Methylcoumarin Intermediates

Based on class-level yield data, 4-methylcoumarins can be synthesized in high yields (63-87%) using supercritical diethyl ether, a green solvent [1]. This makes 3-acetyl-4-methyl-2H-1-benzopyran-2-one a relevant intermediate for researchers and process chemists aiming to develop sustainable and scalable synthetic routes to bioactive 4-methylcoumarin derivatives.

Development of Bis-Functionalized Conjugated Materials

The computational finding of nearly identical charge density on the 4-methyl and 3-acetyl carbon atoms [1] validates the use of this compound for sequential bis-functionalization. This unique property is essential for constructing bis(styryl) and other highly conjugated coumarin systems, which are of interest for applications in organic electronics, fluorescent probes, and advanced optical materials.

Medicinal Chemistry: A Starting Point for Anticancer and Antimicrobial Lead Optimization

Given the established anticancer activity of 4-methylcoumarin derivatives (IC50 values as low as 25.1 µM against MCF-7 cells) [1] and the antimicrobial activity of its α,β-unsaturated ketone derivatives [2], this compound is a strategically sound starting material for medicinal chemistry programs. Its dual functional groups (3-acetyl and 4-methyl) provide versatile handles for further derivatization to optimize potency and selectivity in drug discovery campaigns.

Application
Selection Property
Validation Focus
Synthesis of site-specific α,β-unsaturated ketone libraries
Divergent condensation reactivity
Scaffold identity verification via Claisen-Schmidt condensation
Green synthesis of 4-methylcoumarin intermediates
Supercritical solvent compatibility
Yield reproducibility and scalability under green conditions
Bis-functionalized conjugated materials
Sequential site-selective reactivity
Bis-styryl derivative characterization
4-Methylcoumarin derivative lead optimization
Dual functional handles for derivatization
Cytotoxicity and antimicrobial assay review (class-level)
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